(+)-Deacetylboronolide

Description

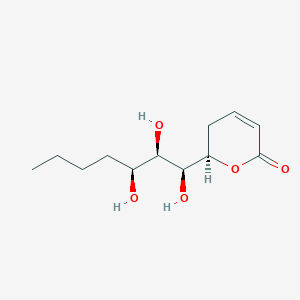

Structure

3D Structure

Properties

Molecular Formula |

C12H20O5 |

|---|---|

Molecular Weight |

244.28 g/mol |

IUPAC Name |

(2R)-2-[(1S,2R,3S)-1,2,3-trihydroxyheptyl]-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C12H20O5/c1-2-3-5-8(13)11(15)12(16)9-6-4-7-10(14)17-9/h4,7-9,11-13,15-16H,2-3,5-6H2,1H3/t8-,9+,11+,12+/m0/s1 |

InChI Key |

VNWNEIVQZJXANY-LUTQBAROSA-N |

Isomeric SMILES |

CCCC[C@@H]([C@H]([C@@H]([C@H]1CC=CC(=O)O1)O)O)O |

Canonical SMILES |

CCCCC(C(C(C1CC=CC(=O)O1)O)O)O |

Synonyms |

(+)-deacetylboronolide deacetylboronolide |

Origin of Product |

United States |

Structural Characterization and Elucidation Methodologies of + Deacetylboronolide

Advanced Spectroscopic Methods in Stereochemical Assignment

The precise definition of the three-dimensional arrangement of atoms in (+)-deacetylboronolide has been achieved through the application of sophisticated spectroscopic methods. These techniques provide detailed information about the connectivity and spatial orientation of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Definition

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each proton and carbon atom, respectively, allowing for the assembly of the molecular framework. researchgate.netresearchgate.net

Initial ¹³C NMR analysis of this compound faced challenges, particularly in the assignment of the C-6 carbon signal. Early reports suggested this signal was obscured by the solvent peak of CDCl₃ at approximately 76.74 ppm. nii.ac.jp However, subsequent and more detailed investigations led to a revision of this assignment. researchgate.netnii.ac.jp These revised studies were critical in accurately defining the chemical shifts of all carbon atoms in the molecule, which is fundamental for its complete structural characterization.

A significant revision to the structure of a related natural product, initially identified as tetradenolide, was made based on detailed NMR spectral comparisons. researchgate.netresearchgate.net Through the synthesis of four diastereomers of the proposed tetradenolide structure and comparison of their ¹H and ¹³C NMR data with the natural product, it was concluded that the actual structure was this compound. researchgate.net This highlights the power of NMR spectroscopy in rectifying structural misassignments.

Table 1: Revised ¹³C NMR Chemical Shift Assignments for this compound (Chemical shifts (δ) in ppm)

| Carbon Atom | Revised Chemical Shift (δ) |

|---|---|

| C-6 | 77.15 |

| C-1' | 74.24 (overlapped) |

| C-2' | 74.24 (overlapped) |

Data sourced from HMQC experiments which clarified the position of the C-6 carbon and the overlapping signals of C-1' and C-2'. nii.ac.jp

To resolve ambiguities in the ¹³C NMR spectrum, Heteronuclear Multiple-Quantum Correlation (HMQC) experiments were employed. nii.ac.jp This two-dimensional NMR technique correlates the chemical shifts of directly bonded proton and carbon atoms. HMQC studies were instrumental in definitively assigning the chemical shift of the C-6 carbon to 77.15 ppm and revealing that the signals for the C-1' and C-2' carbons were overlapped at 74.24 ppm in CDCl₃. nii.ac.jp The use of a different deuterated solvent, CD₃CN, allowed for the separation of these overlapping signals, providing clear observation of the four oxymethine carbons. nii.ac.jp

Mass Spectrometry Techniques for Molecular Formula Validation

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₄H₂₂O₇. This technique provides a highly accurate mass measurement, which is crucial for validating the proposed structure and ensuring it is consistent with the NMR data.

Chiral Purity Assessment and Stereochemical Determination

The " (+)-" prefix in this compound indicates that it is a chiral molecule that rotates plane-polarized light in the dextrorotatory direction. The total synthesis of this compound has been achieved from chiral precursors like D-mannitol, which helps establish the absolute stereochemistry of the final product. nih.gov The synthesis of various stereoisomers and comparison of their spectroscopic data with the natural product is a common strategy to confirm the relative and absolute stereochemistry. researchgate.net The enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical parameter for chiral compounds. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) are typically used to determine the enantiomeric purity of synthetic samples, ensuring that one enantiomer is present in high excess over the other. nih.gov

Comparative Structural Analysis with Boronolide (B1250098) Analogues

This compound is part of a family of structurally related natural products known as boronolides. nih.gov The parent compound, (+)-boronolide, features acetyl groups at the C-1' and C-2' positions of the side chain, which are absent in this compound. vulcanchem.com Another analogue, (+)-dideacetylboronolide, lacks both acetyl groups and the hydroxyl group at C-3' of the side chain. nih.gov

The structural core of these compounds is a 5,6-dihydro-α-pyrone ring attached to a polyoxygenated side chain. nih.gov The variations in the acetylation and hydroxylation patterns of the side chain distinguish the different analogues. Comparative analysis of their NMR and mass spectra allows for their unambiguous identification. frontiersin.org For instance, the presence or absence of acetyl groups is readily identified by characteristic signals in both ¹H and ¹³C NMR spectra, as well as by differences in molecular weight observed in mass spectrometry. The synthesis of various analogues, including gem-difluoromethylenated derivatives, has been pursued to explore structure-activity relationships. nih.govbeilstein-journals.org

Table 2: Key Structural Differences Between Boronolide Analogues

| Compound | Side Chain Substituents at C-1' and C-2' |

|---|---|

| (+)-Boronolide | Two acetyl groups |

| This compound | Two hydroxyl groups |

| (+)-Dideacetylboronolide | Lacks hydroxyl/acetyl groups at these positions |

This table highlights the key structural variations among the common boronolide analogues. nih.govnih.gov

Synthetic Strategies and Methodological Advancements for + Deacetylboronolide

Total Synthesis Approaches to the Boronolide (B1250098) Core Structure

The construction of the 5,6-dihydro-2H-pyran-2-one ring system, which forms the core of (+)-deacetylboronolide, along with its stereochemically rich side chain, has been a central challenge. Synthetic chemists have explored numerous pathways, starting from diverse precursors and employing a range of innovative reactions to achieve the target molecule.

Early Synthetic Endeavors and Precursors

Early synthetic strategies and those developed concurrently with the more prominent D-mannitol approach utilized a variety of chiral starting materials. These endeavors were crucial in exploring different routes to the key structural motifs of the boronolide family. Besides the widely used D-mannitol, other precursors such as D-xylose and D-(-)-tartaric acid have been employed. researchgate.net For instance, one approach initiated the synthesis from D-xylose, incorporating a highly diastereoselective Brown's allylation and a ring-closing metathesis (RCM) reaction to assemble the lactone moiety. researchgate.net Another strategy began with valeraldehyde, using key steps like Sharpless asymmetric dihydroxylation and a chelation-controlled Grignard reaction to build the necessary stereocenters. researchgate.net These varied approaches highlight the flexibility and creativity in tackling the synthesis of complex natural products.

Chiral Pool Synthesis Utilizing D-Mannitol Derivatives

A highly successful and frequently cited approach to the total synthesis of this compound involves using D-mannitol as an inexpensive chiral starting material. acs.orgnih.govresearchgate.net This carbohydrate is an ideal precursor because its inherent chirality can be effectively transferred to the target molecule, simplifying the process of establishing the correct stereochemistry. researchgate.net

Palladium-Catalyzed Carbonylation and Lactonization Strategies

An alternative and concise strategy for the synthesis of the α,β-unsaturated δ-lactone ring in this compound utilizes a palladium-catalyzed carbonylative cyclization. nii.ac.jpresearchgate.net This method is recognized as a powerful tool for forming lactone rings. nii.ac.jp The synthetic plan involves preparing a (Z)-alkenyl halide precursor (5), which is designed to undergo a palladium-catalyzed carbon monoxide (CO) insertion followed by cyclization to yield the δ-lactone core structure (4). nii.ac.jp

The precursor for this key reaction, a terminal alkyne (6), can also be synthesized from a D-mannitol derivative, linking this strategy back to the chiral pool approach. nii.ac.jp The final steps involve the deprotection of both the acetonide and MOM (methoxymethyl ether) protecting groups to yield this compound (2). nii.ac.jp This palladium-based methodology has proven effective and offers a valuable alternative to other lactone formation techniques like selenoxide elimination or ring-closing metathesis. nii.ac.jpresearchgate.net

Intramolecular SN2 Reaction in Chiral Center Inversion

A critical and elegant step in the synthesis of this compound from D-mannitol is the strategic inversion of a chiral center. acs.orgnih.gov This is accomplished through an intramolecular SN2 reaction. acs.orgnih.govcas.cn The mechanism takes advantage of the inherent stereochemistry of the substrate to facilitate a ring-closing reaction that forms an epoxide. acs.org This cyclization proceeds with the expected inversion of configuration at the carbon center being attacked, a hallmark of the SN2 mechanism. cas.cn By carefully designing the substrate, chemists can control the stereochemical outcome at a specific position, which is essential for achieving the correct absolute configuration of the final natural product. This step is highlighted as one of the key features of the synthesis, demonstrating a sophisticated application of fundamental reaction principles. acs.orgnih.gov

Application of Fetizon's Reagent in Lactonization

The formation of the lactone ring from a diol intermediate is another pivotal transformation in the total synthesis of this compound. acs.orgnih.gov For this purpose, Fetizon's reagent, which consists of silver(I) carbonate (Ag₂CO₃) adsorbed onto celite, is employed. acs.orgwikipedia.orgadichemistry.com This reagent is a mild and selective oxidizing agent, particularly effective for the oxidation of primary and secondary alcohols. wikipedia.org

Its utility in this synthesis stems from its high reactivity towards lactols, which are cyclic hemiacetals formed by the equilibration of a hydroxy aldehyde. wikipedia.org In the synthetic sequence, a primary diol is first oxidized at one end to an aldehyde. This intermediate then cyclizes to form a lactol, which is rapidly oxidized by the Fetizon's reagent to the stable lactone ring. wikipedia.orgadichemistry.com This specific application is a key step in the D-mannitol-based route to this compound. acs.orgnih.gov

Asymmetric Synthesis Methodologies for Enantiopure this compound

Achieving the enantiopure form of this compound requires precise control over the formation of its four chiral centers. Asymmetric synthesis methodologies are therefore central to any successful total synthesis. nii.ac.jp The approaches can be broadly categorized into substrate-controlled methods, such as the chiral pool approach from D-mannitol, and reagent-controlled methods that utilize chiral catalysts or auxiliaries. nii.ac.jpresearchgate.net

Several powerful asymmetric reactions have been incorporated into the syntheses of the boronolide family. nii.ac.jpresearchgate.net These include:

Sharpless Asymmetric Dihydroxylation and Epoxidation : These methods are used to introduce stereodefined hydroxyl groups and epoxides, which are versatile intermediates for further transformations. researchgate.netresearchgate.net

Asymmetric Aldol Reactions : These reactions are fundamental for carbon-carbon bond formation while controlling the stereochemistry of the newly formed hydroxyl and methyl-bearing centers. nii.ac.jp

Dynamic Kinetic Resolution (DKR) : This powerful technique allows for the conversion of a racemic mixture entirely into a single desired enantiomer. wikipedia.org It involves the rapid racemization of the starting material, allowing a chiral catalyst to selectively react with one enantiomer, thus shifting the equilibrium to produce a high yield of a single, enantiopure product. wikipedia.org

These methods, often used in combination, provide the necessary tools to construct the complex, stereochemically dense structure of this compound with high enantiomeric purity. nii.ac.jpnih.gov

| Table 2: Comparison of Asymmetric Synthesis Strategies | | :--- | :--- | :--- | | Strategy | Description | Application in this compound Synthesis | | Chiral Pool Synthesis | Utilizes a readily available, inexpensive enantiopure starting material, such as a carbohydrate, to provide the initial stereocenters. researchgate.netscripps.edu | The use of D-mannitol is a prime example, where its inherent chirality is transferred to the target molecule. nii.ac.jpacs.org | | Catalytic Asymmetric Reactions | Employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate. nih.gov | Includes methods like Sharpless asymmetric dihydroxylation and epoxidation to set key stereocenters in the side chain. researchgate.netresearchgate.net | | Palladium-Catalyzed Reactions | Uses palladium catalysts, often with chiral ligands, to perform key bond-forming reactions like carbonylation and cyclization. nii.ac.jptaylorfrancis.com | A palladium-catalyzed carbonylation and lactonization sequence is used to form the core δ-lactone ring. nii.ac.jpresearchgate.net | | Dynamic Kinetic Resolution | Combines rapid racemization of a starting material with a kinetically selective reaction catalyzed by a chiral entity to yield a single enantiomer. wikipedia.org | While not explicitly detailed for deacetylboronolide in the sources, it represents a powerful general strategy for producing enantiopure compounds. wikipedia.org |

Development of Diverse Synthetic Routes and Efficiencies

Another effective strategy employs palladium-catalyzed carbonylation and lactonization. nii.ac.jpresearchgate.net This method also utilizes a D-mannitol-derived intermediate and focuses on the construction of the α,β-unsaturated δ-lactone ring as a key step. nii.ac.jp The synthesis involves the creation of a vinyl iodide precursor, which then undergoes a palladium-catalyzed CO insertion and subsequent cyclization to yield the lactone core. nii.ac.jp Deprotection of the resulting intermediate furnishes this compound. nii.ac.jp

Other methodological advancements have been applied to the synthesis of the core structure of boronolides. Ring-closing metathesis (RCM) has proven to be a powerful tool for constructing the 5,6-dihydro-α-pyrone ring system. researchgate.net For example, a stereoselective synthesis of (+)-Boronolide utilized RCM of a homoallylic alcohol-derived acrylate (B77674) ester with Grubbs' catalyst. researchgate.net Sharpless asymmetric reactions, such as asymmetric dihydroxylation and epoxidation, are also frequently employed to install the stereocenters with high control. researchgate.netresearchgate.net

The table below summarizes some of the key strategies employed in the synthesis of this compound and related structures.

| Starting Material | Key Reactions | Overall Yield | Reference |

| D-Mannitol | Intramolecular SN2 epoxidation, Fetizon's reagent lactonization | 10% (for key intermediate) | researchgate.net, nih.gov |

| D-Mannitol derivative | Palladium-catalyzed CO insertion and cyclization | Not specified | nii.ac.jp |

| D-Xylose | Brown's allylation, Ring-closing metathesis (RCM) | Not specified | researchgate.net |

| Valeraldehyde | Sharpless asymmetric dihydroxylation, Sharpless asymmetric epoxidation, RCM | Not specified | researchgate.net |

This table is generated based on available data for the synthesis of this compound and its parent compound, (+)-Boronolide, to illustrate diverse strategies.

Strategic Preparation of Stereoisomers and Analogue Scaffolds

The development of synthetic routes for natural products is often designed to be flexible, allowing for the preparation of stereoisomers and structural analogues. This flexibility is crucial for exploring structure-activity relationships and developing new therapeutic agents.

The synthetic strategy starting from D-mannitol is noted for its amenability to the preparation of analogues of (+)-Boronolide in sufficient quantities for further biological screening. researchgate.netnih.gov By modifying the side chain or the stereocenters of the intermediates, a variety of related structures can be accessed. This divergent approach allows for the efficient production of a library of compounds from a common intermediate. researchgate.net

The synthesis of stereoisomers is fundamental to confirming the structure of a natural product and understanding the stereochemical requirements for its biological activity. Methodologies have been developed for the synthesis of all four stereoisomers of related lactone structures, such as dihydrokawain-5-ol, starting from D-glucose. researchgate.net Such strategies often rely on controlling the stereochemistry at key steps, like an Ando's modification of a Horner-Wadsworth-Emmons homologation, to generate different diastereomers. researchgate.net For boronolides specifically, syntheses of epimers, such as 8-epi-(+)-boronolide, have been achieved, often starting from carbohydrates and using diastereoselective reactions like propargylation to control the stereochemistry. researchgate.net

Furthermore, the synthesis of analogues with significant structural modifications, such as gem-difluoromethylenated analogues, has been described. researchgate.net These syntheses introduce fluorine atoms, a common strategy in medicinal chemistry to alter a molecule's properties, and utilize key reactions like indium-mediated gem-difluoropropargylation to construct the modified scaffolds. researchgate.net

The table below lists examples of stereoisomers and analogue scaffolds related to this compound that have been synthesized.

| Compound Type | Specific Example(s) | Synthetic Goal/Key Feature | Reference |

| Related Natural Products | (+)-Boronolide, (+)-Dideacetylboronolide | Synthesized from a common intermediate as this compound | researchgate.net, nih.gov |

| Stereoisomers | 8-epi-(+)-boronolide | Exploration of stereochemical space | researchgate.net |

| Fluorinated Analogues | gem-difluoromethylenated boronolide analogues | Introduction of fluorine to modify properties | researchgate.net |

Biosynthetic Investigations and Proposed Pathways for + Deacetylboronolide

Identification of Precursor Molecules and Intermediates

The biosynthesis of a polyketide chain begins with a "starter unit" and is extended by the sequential addition of "extender units". wikipedia.org For most polyketide pathways, the common precursor molecules are small carboxylic acids activated as coenzyme A (CoA) thioesters.

Starter Units: Typically, acetyl-CoA or propionyl-CoA initiates the process.

Extender Units: The most common extender unit is malonyl-CoA, which is formed by the carboxylation of acetyl-CoA. Other extender units, such as methylmalonyl-CoA, can also be incorporated to introduce branching into the polyketide chain. wikipedia.org

The core biosynthesis involves the stepwise, decarboxylative condensation of an extender unit with the growing polyketide chain, which is tethered to an acyl carrier protein (ACP) domain of the PKS enzyme. wikipedia.org For the formation of a simple α-pyrone, this process typically involves a starter unit and two extender units to form a linear triketide intermediate. This intermediate remains bound to the PKS until it is released through a cyclization reaction.

In the specific case of (+)-Deacetylboronolide, the exact starter and extender units have not been experimentally determined. However, based on its carbon skeleton, a plausible pathway would involve an acetyl-CoA starter unit and multiple malonyl-CoA extender units, followed by specific reduction and hydroxylation steps to form the characteristic side chain.

Enzymatic Transformations in the Boronolide (B1250098) Biosynthesis Cascade

The assembly of the this compound backbone is hypothetically governed by a Type I polyketide synthase. These enzymatic megastructures are organized into modules, with each module containing a set of domains that perform specific catalytic functions in one chain extension cycle. wikipedia.orgnih.gov The genes encoding these enzymes are typically found clustered together in the organism's genome, forming a Biosynthetic Gene Cluster (BGC). nih.govnih.govsecondarymetabolites.org As of now, a specific BGC for boronolide has not been identified and characterized.

The minimal domains required for a PKS module to extend the polyketide chain are summarized in the table below.

| Domain | Abbreviation | Function |

| Acyltransferase | AT | Selects the appropriate acyl-CoA (starter or extender unit) and transfers it to the Acyl Carrier Protein. |

| Acyl Carrier Protein | ACP | Covalently binds the growing polyketide chain via a phosphopantetheine arm. |

| Ketosynthase | KS | Catalyzes the key carbon-carbon bond-forming reaction (a Claisen condensation) between the growing chain and the newly loaded extender unit. |

Table 1: Core domains of a minimal Type I Polyketide Synthase module and their functions. wikipedia.orgnih.gov

Beyond these core domains, PKS modules can contain optional tailoring domains that modify the β-keto group formed during each condensation step. These include:

Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

Dehydratase (DH): Eliminates water to form a double bond.

Enoylreductase (ER): Reduces the double bond to a single bond. wikipedia.org

The specific sequence and presence of these tailoring domains in the PKS modules would determine the oxidation pattern of the final polyketide chain. The highly oxygenated side chain of this compound suggests the action of multiple ketoreductase domains, and potentially other post-PKS tailoring enzymes like hydroxylases, to install the various hydroxyl groups. The final step in the PKS assembly line is the release of the completed polyketide chain, which for α-pyrones, is typically coupled with cyclization to form the lactone ring, a reaction often catalyzed by a terminal Thioesterase (TE) domain.

Hypothetical Mechanistic Steps in Natural Product Formation

The formation of the α,β-unsaturated δ-lactone ring of this compound is the culminating event of the polyketide assembly. Based on established mechanisms for other α-pyrone natural products, a hypothetical sequence of mechanistic steps can be proposed.

Assembly of the Polyketide Chain: The biosynthesis would begin with the loading of a starter unit onto the PKS. This is followed by several rounds of condensation with extender units (e.g., malonyl-CoA), with specific reduction steps catalyzed by KR, DH, and ER domains after certain extension cycles to generate the required pattern of oxygenation and saturation along the chain.

Formation of a Triketide Terminus: The final modules of the PKS would be responsible for generating the β- and δ-keto functionalities required for cyclization. The biosynthesis of many α-pyrones proceeds through a triketide intermediate that undergoes cyclization. acs.org

Thioesterase-Mediated Cyclization and Release: The completed linear polyketide chain, still tethered to the final ACP domain, is transferred to a thioesterase (TE) domain. The TE domain catalyzes the intramolecular cyclization. This is proposed to occur via a nucleophilic attack of the δ-hydroxyl group onto the thioester carbonyl, which links the polyketide chain to the enzyme.

Dehydration: This initial cyclization would form a saturated lactone. The formation of the α,β-unsaturation could occur either before cyclization via a dehydratase domain acting on the nascent chain or, more likely, after cyclization as a final tailoring step catalyzed by a separate oxidase or dehydratase enzyme.

This proposed sequence is a hypothesis based on the well-studied biosynthesis of other polyketide-derived α-pyrones. Elucidation of the precise pathway for this compound awaits the identification and characterization of its biosynthetic gene cluster and the associated enzymes.

In Vitro and Mechanistic Biological Activity Studies of + Deacetylboronolide

Antimicrobial Activity Profile and Mechanistic Insights

(+)-Deacetylboronolide has been noted for its potential as an antimicrobial agent, exhibiting activity against both fungal and bacterial pathogens.

Broad-Spectrum Activity against Bacterial and Fungal Pathogens (e.g., Staphylococcus aureus)

This compound is recognized for possessing both antifungal and antibacterial properties. taylorfrancis.com It is often isolated from medicinal plants, such as Tetradenia riparia, which are studied for their rich composition of bioactive compounds. nih.gov While the compound is cited for its broad-spectrum potential, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against key pathogens like Staphylococcus aureus, are not extensively detailed in the currently available scientific literature. The determination of MIC is crucial for quantifying the potency of an antimicrobial agent. nih.gov

Antimicrobial Activity Data for this compound

Detailed MIC values for this compound are not specified in the reviewed research literature.

Cellular and Molecular Mechanisms of Antimicrobial Action

The precise mechanisms through which this compound exerts its antimicrobial effects are a subject of ongoing investigation. Plausible mechanisms for natural antimicrobial compounds include disruption of the cell membrane and inhibition of essential enzymes.

Membrane Disruption and Permeability Alterations

A common mechanism of action for many natural antimicrobial compounds involves the disruption of the microbial cell membrane. This process can increase the membrane's permeability, leading to the leakage of vital cellular components and ultimately causing cell death. researchgate.net The structural integrity of the cell membrane is critical for microbial survival, providing a physical barrier and maintaining the electrochemical gradient necessary for cellular processes. While this is a known antimicrobial strategy, specific studies confirming that this compound utilizes membrane disruption and alters permeability as its primary mode of action have not been detailed in the surveyed literature.

Inhibition of Essential Microbial Enzymes (e.g., Sortase A)

Targeting essential microbial enzymes is another key strategy for developing anti-virulence drugs. In Gram-positive bacteria like Staphylococcus aureus, Sortase A (SrtA) is a crucial transpeptidase enzyme located in the cell envelope. mdpi.com SrtA anchors surface proteins, including virulence factors, to the cell wall peptidoglycan. nih.gov By inhibiting SrtA, a compound can prevent the bacteria from properly displaying these virulence factors, thereby reducing its ability to cause infection without directly killing the pathogen, which may reduce the selective pressure for developing resistance. nih.govchalmers.se While various natural compounds are being investigated as SrtA inhibitors, direct experimental evidence and the half-maximal inhibitory concentration (IC50) value for this compound against Sortase A are not provided in the available research. nih.govresearchgate.net

Anticancer Activity and Cellular Target Modulation

The potential of natural products as sources of anticancer agents is a significant area of research. Investigations often focus on the cytotoxic effects of these compounds on various cancer cell lines.

In Vitro Cytotoxicity and Inhibitory Effects on Cancer Cell Lines (e.g., HeLa, MDA-MB-231)

Following a review of available scientific literature, no specific studies were identified that evaluated the direct in vitro cytotoxic effects of purified this compound on the human cancer cell lines HeLa (cervical cancer) and MDA-MB-231 (breast cancer).

Research has been conducted on crude extracts from Tetradenia riparia, the plant from which this compound can be isolated. These extracts have demonstrated cytotoxic properties against various cancer cell lines, including MDA-MB-231. nih.govscite.ai However, as these are complex mixtures containing numerous phytochemicals, the observed cytotoxicity cannot be attributed solely to this compound without further investigation of the purified compound. Therefore, data on the specific inhibitory effects and IC50 values for this compound against these cell lines is not available.

In Vitro Cytotoxicity Data for this compound

IC50 values for this compound against HeLa and MDA-MB-231 cell lines are not available in the reviewed research literature.

Proposed Molecular Mechanisms Underlying Antineoplastic Activity

The potential of this compound as an anticancer agent is linked to its ability to interfere with specific molecular pathways crucial for cancer cell proliferation and survival. pharmacytimes.com Research has focused on its role as an enzyme inhibitor and its capacity to modulate key cell signaling pathways. pharmacytimes.comnih.gov

Enzyme Inhibition (e.g., Human Cyclooxygenase-2)

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, playing a crucial role in regulating metabolic pathways. wikipedia.org In the context of cancer, inhibiting specific enzymes that are overactive in tumor cells can be an effective therapeutic strategy. pharmacytimes.com

One of the key enzymatic targets investigated in relation to this compound's antineoplastic activity is Cyclooxygenase-2 (COX-2). researchgate.net COX-2 is an enzyme responsible for the production of prostaglandins, which are involved in inflammation and pain. wikipedia.orgnih.gov Notably, COX-2 is often overexpressed in various types of cancer and contributes to tumor growth and progression. wikipedia.org The ability of this compound to act as a COX-2 inhibitor suggests a direct mechanism for its anticancer effects. researchgate.net By blocking COX-2, it can curtail the production of pro-inflammatory and pro-angiogenic prostaglandins, thereby creating a less favorable environment for tumor development.

Modulation of Cell Signaling Pathways

Cell signaling pathways are complex communication networks that govern fundamental cellular activities such as growth, proliferation, and death. colorado.educellsignal.com Dysregulation of these pathways is a hallmark of cancer.

Antimalarial Activity and Parasite Target Considerations

Malaria, a life-threatening disease caused by Plasmodium parasites, remains a significant global health challenge. scielo.br The emergence of drug-resistant parasite strains necessitates the discovery of new antimalarial agents with novel mechanisms of action. scielo.br this compound has shown promise in this area through its in vitro activity against malaria parasites. taylorfrancis.comnih.gov

In Vitro Studies against Malaria Parasites

In vitro studies are crucial for the initial assessment of a compound's antimalarial efficacy. nih.govmmv.org These studies typically involve culturing the malaria parasite, most commonly Plasmodium falciparum, and evaluating the ability of the test compound to inhibit parasite growth. nih.gov

Several studies have reported the in vitro antimalarial activity of this compound. For instance, research on extracts from the plant Tetradenia riparia, a known source of deacetylboronolide, has demonstrated moderate activity against Plasmodium falciparum. nih.gov The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, representing the concentration at which it inhibits 50% of parasite growth. While specific IC50 values for pure this compound from all studies are not consistently reported in the provided context, the compound has been identified as having antimalarial properties. taylorfrancis.comnih.gov

Table 1: In Vitro Antimalarial Activity of Compounds from Tetradenia riparia

| Compound | Parasite Strain | Activity | Reference |

|---|

Exploration of Antimalarial Mechanistic Pathways

Understanding the mechanism of action of an antimalarial compound is vital for its development as a therapeutic agent and for predicting and overcoming potential resistance. nih.gov The exploration of the mechanistic pathways of this compound's antimalarial activity is an ongoing area of research.

Potential mechanisms could involve the inhibition of essential parasite enzymes or interference with crucial metabolic pathways. nih.gov For example, some antimalarial drugs target the parasite's ability to synthesize essential molecules or disrupt its lifecycle within red blood cells. Given that this compound is an enzyme inhibitor, it is plausible that its antimalarial action stems from the inhibition of a specific Plasmodium enzyme that is vital for its survival. Further investigation is required to identify the precise molecular targets of this compound within the malaria parasite.

Antioxidant Activity and Radical Scavenging Properties

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. nih.gov The ability of a compound to scavenge these free radicals is a key indicator of its antioxidant potential. academicjournals.org

Research has demonstrated that this compound possesses antioxidant properties. researchgate.netresearchgate.net Studies evaluating the free-radical scavenging activity of this compound have utilized methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netiomcworld.com In this assay, the ability of an antioxidant to donate an electron to the stable DPPH radical is measured by a decrease in absorbance, indicating its scavenging capacity. iomcworld.commdpi.com

Table 2: Antioxidant Activity of this compound

| Assay | IC50 Value (µg/mL) | Reference |

|---|

Evaluation through In Vitro Radical Scavenging Assays (e.g., DPPH)

The antioxidant potential of this compound has been investigated using in vitro radical scavenging assays, particularly the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. researchgate.netnovanet.ca This assay is a common and straightforward method to assess the ability of a compound to act as a free radical scavenger. researchgate.net In the DPPH assay, an antioxidant molecule donates a hydrogen atom to the stable DPPH radical, resulting in the formation of non-radical DPPH-H. nih.gov This process leads to a color change from purple to yellow, which can be measured spectrophotometrically to determine the extent of radical scavenging. nih.govmdpi.com

In a study evaluating α-pyrones from Hyptis spicigera, this compound demonstrated notable DPPH radical scavenging activity. novanet.ca Its performance was quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the initial DPPH radicals. pan.pl

DPPH Radical Scavenging Activity of this compound

| Compound | IC50 (µg/mL) | Reference Compound |

|---|---|---|

| This compound | 24 ± 0 | Ascorbic acid |

The results from these in vitro assays indicate that this compound possesses free-radical scavenging properties. researchgate.net

Electron Transfer Mechanisms in Antioxidant Capacity

The antioxidant activity of chemical compounds is often mediated through mechanisms like single electron transfer (SET) and hydrogen atom transfer (HAT). researchgate.netresearchgate.net In the SET mechanism, the antioxidant donates an electron to a free radical, thereby neutralizing it. nih.gov The efficiency of this process is related to the ionization potential of the antioxidant. researchgate.netresearchgate.net The DPPH assay, used to evaluate this compound, can operate through both SET and HAT mechanisms, depending on the antioxidant's structure and the reaction environment. researchgate.net

The ability of an antioxidant to donate an electron is a key factor in its capacity to neutralize reactive oxygen species. nih.gov This electron transfer process is fundamental to the antioxidant action, as it breaks the chain reactions of oxidative degradation. mdpi.com While specific studies detailing the dominant electron transfer mechanism for this compound are not extensively available, its demonstrated radical scavenging activity in assays like DPPH suggests its capability to participate in electron transfer processes to exert its antioxidant effects. novanet.caresearchgate.net

Enzyme Inhibition and Molecular Interaction Profiling

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. interesjournals.org They are crucial in regulating metabolic pathways and are the basis for many therapeutic drugs. researchgate.netlibretexts.org The study of enzyme inhibition provides valuable insights into the function of enzymes and can lead to the development of new therapeutic agents. interesjournals.orgresearchgate.net

In Vitro Enzyme Assays for Specific Targets (e.g., Leishmania infantum Trypanothione Reductase)

This compound has been investigated for its inhibitory activity against specific enzymes, notably Trypanothione Reductase (TR) from Leishmania infantum. plos.orgnih.gov Leishmania infantum is a protozoan parasite responsible for visceral leishmaniasis, a serious and often fatal disease. plos.orgfrontiersin.org TR is a crucial enzyme for the parasite's survival as it is central to its unique thiol-based redox system, which protects the parasite from oxidative stress produced by the host's immune cells. plos.orgnih.gov The absence of TR in humans makes it an attractive target for the development of selective anti-leishmanial drugs. plos.orgnih.gov

In vitro assays are performed to screen for potential inhibitors of LiTR. nih.gov These assays typically involve mixing the enzyme with the test compound and the enzyme's substrate, trypanothione, and then initiating the reaction by adding NADPH. nih.gov The oxidation of NADPH is monitored by measuring the decrease in absorbance at 340 nm to determine the enzyme's activity. nih.gov

While direct inhibitory data for this compound on LiTR was not found in the provided search results, numerous studies have identified other compounds that inhibit this enzyme, demonstrating the feasibility and importance of this screening approach. plos.orgnih.govnih.gov For instance, a high-throughput screening of a large compound library identified a novel chemical class of TR inhibitors with IC50 values in the low micromolar range against the parasite. plos.org

Molecular Docking and Computational Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, usually a protein. jscimedcentral.comjournalirjpac.com This method helps in understanding the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-target complex. jscimedcentral.com It is a valuable tool in drug discovery for virtual screening of large compound libraries and for optimizing lead compounds. journalirjpac.commdpi.com

Computational studies, including molecular docking and molecular dynamics simulations, are employed to investigate the binding mode of inhibitors to their target enzymes. researchgate.netnih.gov In the context of Leishmania infantum Trypanothione Reductase, X-ray crystallography and molecular modeling have been used to elucidate the binding sites of various inhibitors. plos.orgnih.govrcsb.org For example, the crystal structure of TR in complex with an inhibitor revealed a unique binding pocket at the entrance of the NADPH binding site, which is not present in the human homolog, glutathione (B108866) reductase. plos.org This structural information is critical for the rational design of more potent and selective inhibitors. mdpi.com

Although specific molecular docking studies for this compound with Leishmania infantum Trypanothione Reductase were not detailed in the search results, the general approach involves creating a 3D model of the protein and virtually screening ligands to predict their binding affinity and pose within the active site. jscimedcentral.comrasayanjournal.co.in Such computational analyses are instrumental in predicting and understanding the molecular basis of ligand-target interactions. nih.govbiorxiv.org

Structure Activity Relationship Sar Studies of + Deacetylboronolide and Its Analogs

Correlating Structural Motifs with Biological Potency

The biological potency of (+)-Deacetylboronolide and its analogs is intrinsically linked to the presence and orientation of specific structural motifs within the macrolide ring and its substituents. While comprehensive SAR data for a wide range of analogs remains an area of active investigation, preliminary studies have begun to shed light on the importance of several key features. The core macrolactone ring, the boron-containing moiety, and the stereochemistry of the various chiral centers are all thought to play crucial roles in target recognition and binding.

Systematic modification of these motifs and subsequent evaluation of the analogs' biological activity, typically through in vitro cytotoxicity assays against various cancer cell lines, allows for the establishment of a correlation between structure and potency. For instance, alterations to the size and flexibility of the macrolactone ring can significantly impact the compound's ability to adopt the optimal conformation for binding to its biological target. Similarly, the presence and nature of the boron atom are considered critical for the compound's mechanism of action.

A hypothetical data table illustrating the correlation between structural motifs and cytotoxic activity is presented below. It is important to note that this table is a representative example to demonstrate the principles of SAR analysis and does not represent actual experimental data which is not publicly available in comprehensive form for this compound.

| Analog | Modification | Target Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| This compound | Parent Compound | MCF-7 | - |

| Analog 1 | Modification of Macrolactone Ring Size | MCF-7 | - |

| Analog 2 | Epimerization at C-8 | MCF-7 | - |

| Analog 3 | Removal of Boron Moiety | MCF-7 | - |

Identification of Key Pharmacophoric Elements within the Boronolide (B1250098) Scaffold

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. For the boronolide scaffold, identifying these key pharmacophoric elements is crucial for understanding its mechanism of action and for designing novel analogs with improved activity.

The primary pharmacophoric features of this compound are believed to include:

The Boronic Acid Moiety: This is a critical feature, likely involved in covalent or strong non-covalent interactions with the biological target. The electrophilic nature of the boron atom allows it to interact with nucleophilic residues, such as serine or threonine, in the active site of an enzyme.

The α,β-Unsaturated Lactone: This Michael acceptor can also participate in covalent interactions with nucleophilic residues in the target protein, contributing to irreversible inhibition.

Hydrogen Bond Donors and Acceptors: The hydroxyl groups present on the macrolide ring can act as both hydrogen bond donors and acceptors, forming crucial interactions with the target protein to ensure proper orientation and binding affinity.

Hydrophobic Regions: The carbon backbone of the macrolactone provides a hydrophobic surface that can engage in van der Waals interactions with nonpolar regions of the binding site.

Defined Stereochemistry: The specific three-dimensional arrangement of the chiral centers is paramount for ensuring a precise fit within the target's binding pocket.

Pharmacophore modeling studies, which utilize computational methods to generate and validate these models, are instrumental in visualizing and understanding these key interactions.

Impact of Side Chain Modifications on Activity Profiles

Modifying the side chains of this compound offers a strategic approach to fine-tune its pharmacological properties, including potency, selectivity, and pharmacokinetic parameters. While extensive studies on the side chain modifications of this compound are limited, general principles from related macrolides can provide insights.

For example, introducing bulky aromatic groups could lead to additional π-π stacking interactions, while incorporating basic amine functionalities could introduce new salt bridge interactions. The impact of these modifications is typically evaluated by comparing the biological activity of the synthesized analogs with that of the parent compound.

A hypothetical data table illustrating the impact of side chain modifications is presented below.

| Analog | Modification | Target Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| This compound | Parent Compound (R = H) | HeLa | - |

| Analog 4 | C3-Acetyl (R = COCH₃) | HeLa | - |

| Analog 5 | C3-Benzoyl (R = COC₆H₅) | HeLa | - |

| Analog 6 | C8-Methyl Ether (R' = CH₃) | HeLa | - |

Computational Approaches to SAR (e.g., Quantitative Structure-Activity Relationship - QSAR)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, have become indispensable tools in modern drug discovery. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The first step in a QSAR study is to calculate a set of molecular descriptors for each compound in the series. These descriptors are numerical values that encode different aspects of the molecule's structure and physicochemical properties. They can be broadly categorized into:

0D Descriptors: Based on the molecular formula (e.g., molecular weight, atom count).

1D Descriptors: Based on lists of structural fragments.

2D Descriptors: Based on the 2D representation of the molecule (e.g., topological indices, connectivity indices).

3D Descriptors: Based on the 3D conformation of the molecule (e.g., molecular shape, surface area, volume).

Physicochemical Descriptors: Related to properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

For this compound and its analogs, relevant descriptors would likely include those that capture the unique features of the boron atom, the macrolide ring's conformation, and the electronic properties of the α,β-unsaturated lactone.

Once the molecular descriptors are calculated, a mathematical model is developed to correlate these descriptors with the observed biological activity. Various statistical methods can be employed, including:

Multiple Linear Regression (MLR): A method to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors).

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Algorithms: More advanced techniques such as Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) can be used to build more complex and predictive models.

The developed QSAR model is then rigorously validated to assess its predictive power. A statistically robust and validated QSAR model can be used to predict the biological activity of newly designed, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Derivatization, Analog Development, and Lead Optimization Strategies

Rational Design and Synthesis of Novel (+)-Deacetylboronolide Analogs

The rational design of novel analogs of this compound is heavily guided by its known total synthesis routes and the desire to probe structure-activity relationships (SAR). rsc.orggithub.io Total synthesis strategies provide the necessary chemical foundation to introduce systematic modifications to the core structure.

One of the key approaches has been the total synthesis of this compound and its related natural products, such as (+)-Boronolide and (+)-Dideacetylboronolide, from a common intermediate. nih.govresearchgate.netresearchgate.net For instance, a synthesis strategy starting from D-mannitol allows for the creation of a versatile intermediate that can be elaborated into these different natural products. nih.govresearchgate.net This approach is not only efficient for producing the natural compounds themselves but is also amenable to the preparation of a wider range of analogs for biological screening. nih.govresearchgate.netresearchgate.net

Key reactions that have enabled the synthesis of the this compound scaffold and its analogs include:

Palladium-catalyzed Carbonylation and Lactonization: This method has been successfully employed to construct the α,β-unsaturated δ-lactone ring system characteristic of this compound. nii.ac.jp

Ring-Closing Metathesis: This powerful reaction has been utilized to form the dihydropyranone core.

Sharpless Asymmetric Dihydroxylation and Epoxidation: These reactions are crucial for establishing the correct stereochemistry of the chiral centers in the molecule. researchgate.net

These synthetic strategies allow for the rational design of analogs by modifying different parts of the molecule. For example, by using different starting materials or reagents in the key bond-forming steps, chemists can introduce a variety of substituents on the pyrone ring and the side chain. This systematic approach is fundamental to understanding which structural features are critical for biological activity and to designing new analogs with improved properties. nih.govnih.gov

A summary of key synthetic intermediates and the analogs they can produce is presented below:

| Intermediate | Starting Material | Key Synthetic Steps | Resulting Analogs |

| Single Intermediate 26 | D-mannitol | Epoxide ring closure, Lactonization | (+)-Boronolide, this compound, (+)-Dideacetylboronolide |

| Vinyl Iodide 5 | D-mannitol | Pd-catalyzed carbonylation, Cyclization | (+)-Boronolide, this compound |

Chemical Modification Strategies for Enhanced Biological Selectivity

Enhancing the biological selectivity of a lead compound is a critical step in drug development, aiming to maximize the therapeutic effect while minimizing off-target effects. For this compound, chemical modification strategies focus on altering its interaction with biological targets. snu.ac.krbiologiachile.clresearchgate.net

The selectivity of a molecule can often be improved by introducing functional groups that can form specific interactions, such as hydrogen bonds or ionic bonds, with the target protein. nih.gov Conversely, removing or modifying groups that interact with off-target proteins can reduce unwanted side effects. biologiachile.cl

For a molecule like this compound, with its multiple hydroxyl groups and lactone functionality, several modification strategies can be envisioned:

Selective Protection and Deprotection: The hydroxyl groups offer multiple sites for modification. By using protecting groups, chemists can selectively modify one hydroxyl group while leaving others untouched. This allows for the synthesis of a range of esters, ethers, and other derivatives at specific positions.

Modification of the Lactone Ring: The α,β-unsaturated lactone is a reactive Michael acceptor and could be a key pharmacophore. Modifications to this ring, such as saturation of the double bond or alteration of the ring size, could have a profound impact on both potency and selectivity.

Stereochemical Modifications: The molecule has several stereocenters. Synthesizing different stereoisomers (enantiomers and diastereomers) can reveal the optimal three-dimensional arrangement for binding to the target, which is often a key determinant of selectivity.

While specific studies on the chemical modification of this compound for enhanced selectivity are not extensively detailed in the provided context, the principles of chemical modification are well-established in medicinal chemistry. snu.ac.krbiologiachile.clresearchgate.netnih.gov The application of these principles to the this compound scaffold would involve the synthesis of a variety of derivatives followed by extensive biological testing to identify compounds with improved selectivity profiles.

Exploration of Bioisosteric Replacements and Their Effects

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.govbaranlab.orghyphadiscovery.comresearchopenworld.com For this compound, several bioisosteric replacements could be considered to modulate its biological activity.

Potential bioisosteric replacements for functional groups in this compound include:

| Original Functional Group | Potential Bioisosteric Replacement(s) | Rationale |

| Hydroxyl (-OH) | Thiol (-SH), Amine (-NH2), Fluorine (-F) | To alter hydrogen bonding capacity and polarity. |

| Lactone (cyclic ester) | Lactam (cyclic amide), Thiolactone (cyclic thioester) | To change the electronic properties and hydrogen bonding potential of the carbonyl group. |

| Alkene (C=C) | Cyclopropane, Phenyl ring | To introduce conformational rigidity and alter metabolic stability. nih.gov |

The effects of these replacements can be multifaceted. For example, replacing a hydroxyl group with a fluorine atom can block metabolic oxidation at that position and may also alter the acidity of nearby protons. Substituting a lactone with a lactam introduces a hydrogen bond donor (the N-H group) and can change the molecule's interaction with its biological target. hyphadiscovery.com

The successful application of bioisosterism requires a deep understanding of the SAR of the parent molecule. rsc.orgnih.govnih.gov By identifying which parts of the molecule are essential for activity and which can be modified, medicinal chemists can make rational choices about which bioisosteres to explore. The synthesis of these bioisosteric analogs, followed by biological evaluation, is necessary to determine the impact of these changes.

Generation of Analog Libraries for High-Throughput Screening

To efficiently explore the SAR of this compound and identify optimized lead compounds, the generation of analog libraries for high-throughput screening (HTS) is a powerful strategy. mcmaster.caselleckchem.comlifechemicals.comthermofisher.com HTS allows for the rapid testing of thousands of compounds against a biological target, providing a wealth of data to guide the drug discovery process. rsc.org

The creation of a this compound-focused library would involve the synthesis of a large number of derivatives with systematic variations at different positions of the molecule. This can be achieved using combinatorial chemistry techniques, where a common scaffold is reacted with a diverse set of building blocks to quickly generate a library of related compounds. nih.gov

For the this compound scaffold, a library could be designed to explore variations in:

The side chain: By using different aldehydes or ketones in the reactions that build the side chain, a wide variety of analogs with different lengths, branching patterns, and functional groups can be synthesized.

The substituents on the pyrone ring: Different protecting groups and subsequent modifications can be used to introduce a range of substituents at the hydroxyl positions.

The stereochemistry: By using different chiral catalysts or starting materials, libraries of different stereoisomers can be created.

The design of these libraries is often guided by computational methods to ensure chemical diversity and drug-like properties. thermofisher.com Once synthesized, these libraries can be screened in various biological assays to identify "hits" – compounds that show promising activity. These hits can then be further optimized in a more focused and iterative process of drug design and synthesis.

Advanced Preclinical Research Methodologies and Future Perspectives

Application of Translational Research Frameworks for Mechanistic Insight

Translational research provides a structured approach to bridge the gap between fundamental scientific discoveries and their practical applications in human health. For (+)-Deacetylboronolide, a translational framework guides the systematic investigation of its biological activities, moving from initial observations to a deeper mechanistic understanding.

A translational research framework for this compound would typically involve a multi-stage process:

Fundamental Questions: This initial phase focuses on basic research to answer key questions about the compound. nih.gov This includes identifying its biological effects, observing its activity in various experimental settings (in vitro, in vivo, etc.), and beginning to understand how it exerts these effects at a molecular and cellular level. nih.gov

Application and Synthesis: In this stage, knowledge gained from fundamental research is applied in more structured and predictable settings. nih.gov This could involve testing the compound in more complex models or synthesizing the findings from multiple studies to inform the next steps. nih.gov

This iterative process, moving between different levels of biological organization—from molecular pathways to whole organisms—is a hallmark of translational research. nih.gov For instance, an observation of the antimicrobial activity of a plant extract containing related compounds in a traditional medicine context could lead to laboratory-based studies to isolate the active component, such as a derivative of boronolide (B1250098), and then investigate its specific mechanism of action against pathogens. researchgate.net This movement between different research activities is recognized as crossing a "translational bridge". nih.gov

Advanced In Vitro Models for Target Engagement and Pathway Analysis

To understand how this compound interacts with biological systems at the molecular level, researchers employ a variety of advanced in vitro models. These systems offer a controlled environment to study target engagement and analyze the specific cellular pathways affected by the compound.

The limitations of traditional two-dimensional (2D) cell cultures, which often fail to replicate the complexity of living tissues, have driven the development of more sophisticated models. lek.com Advanced in vitro models aim to bridge the gap between these simplistic systems and animal models by more closely mimicking the physiological environment of human tissues and organs. lek.com

Key advanced in vitro models relevant to the study of this compound include:

Three-Dimensional (3D) Cell Cultures: These models, such as spheroids and organoids, allow cells to grow in a 3D structure that better reflects the architecture of native tissues. nih.gov This is particularly important for studying processes like cell-cell interactions and drug penetration.

Organ-on-a-Chip Technology: These microfluidic devices contain living cells in a system that simulates the mechanical and physiological conditions of an organ. nih.gov This technology allows for the study of how this compound might affect specific organs and the interactions between different cell types. nih.govnih.gov

These advanced models are crucial for identifying the molecular targets of this compound and understanding the downstream effects on cellular pathways. mdpi.com

Preclinical In Vivo Models for Mechanistic Validation

The development of reliable preclinical models is critical for personalized medicine, as they should accurately reflect the molecular characteristics of the condition being studied. nih.gov Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are one such example that aims to better represent the heterogeneity of human diseases. nih.gov

The validation of these preclinical models is a rigorous process that involves ensuring:

Verification: The technology used to collect data from the animal model is accurate and reliable. nih.gov

Analytical Validation: The algorithms used to process the raw data are precise and accurate. nih.gov

Clinical Validation: The digital measures obtained from the animal model accurately reflect the biological state being studied. nih.gov

By using well-characterized and validated in vivo models, researchers can gain a more comprehensive understanding of the mechanisms of action of this compound.

Emerging Analytical Techniques for Complex Metabolite Mixture Analysis

Traditional targeted metabolite analysis, which focuses on a predefined list of compounds, can be limiting. nih.gov In contrast, untargeted metabolomics aims to capture a broad snapshot of all detectable metabolites, increasing the potential for new discoveries. nih.gov

Several key analytical techniques are employed in the metabolomic analysis of complex mixtures:

Mass Spectrometry (MS): MS is a highly sensitive and specific technique used to identify and quantify metabolites. nih.govnih.gov It is often coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS) to analyze complex samples. nih.govcreative-proteomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a non-destructive technique that provides detailed structural information about metabolites. techscience.com While generally less sensitive than MS, it is highly reproducible and valuable for identifying unknown compounds. techscience.com

Hyphenated Techniques: The combination of different analytical methods, such as LC-MS-NMR, can provide a more comprehensive analysis of complex metabolite mixtures.

These emerging techniques are crucial for understanding the metabolic fate of this compound and its impact on cellular metabolism.

Future Research Directions in Synthetic Chemistry of Boronolides

The future of research into boronolides, including this compound, will be heavily influenced by advances in synthetic chemistry. The ability to synthesize these complex natural products and their analogs is essential for further biological evaluation and the development of potential therapeutic agents.

Future directions in the synthetic chemistry of boronolides are likely to focus on:

Development of Novel Synthetic Methods: A central focus will be the creation of new and efficient reactions to assemble the core structure of boronolides and introduce chemical diversity. broadinstitute.org

Total Synthesis of Analogs: The synthesis of a wide range of analogs of this compound will allow for a systematic exploration of the structure-activity relationship, helping to identify the key structural features responsible for its biological activity.

Cheminformatics and Computational Modeling: The use of computational tools to analyze large datasets from biological screening can help guide future synthetic efforts by identifying promising structural motifs and predicting the biological activity of new compounds. broadinstitute.org

These advancements in synthetic chemistry will be critical for unlocking the full potential of the boronolide class of compounds.

Prognostic Outlook for Expanding the Biological Understanding of this compound

The future of research on this compound holds significant promise for expanding our understanding of its biological properties and potential applications. A multi-pronged approach, integrating advanced preclinical models, sophisticated analytical techniques, and innovative synthetic chemistry, will be key to unlocking its full potential.

The continued development of more predictive in vitro and in vivo models will provide deeper insights into the compound's mechanism of action and its effects on various biological systems. crownbio.comcrownbio.com Furthermore, the application of cutting-edge analytical methods will allow for a more detailed characterization of its metabolic profile and its interactions with cellular components.

Ultimately, the goal is to build a comprehensive understanding of the biological activity of this compound, which could pave the way for the design and synthesis of novel, more potent, and selective analogs with improved therapeutic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.